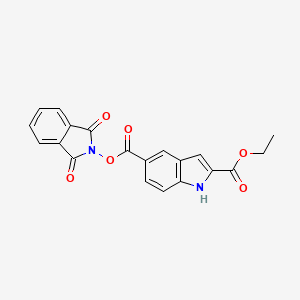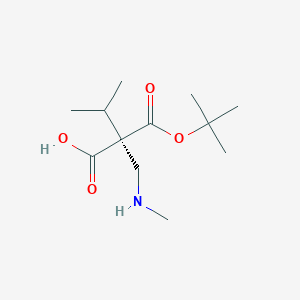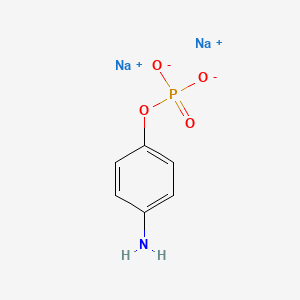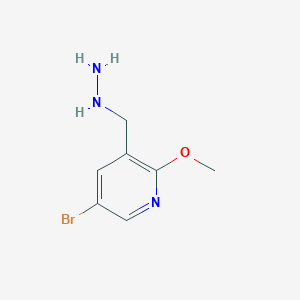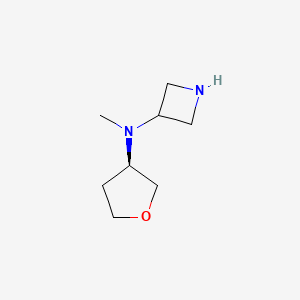
Methyl 5-methylpyrimidine-4-acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(5-methylpyrimidin-4-yl)acetate is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-methylpyrimidin-4-yl)acetate typically involves the reaction of 5-methylpyrimidine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:
5-methylpyrimidine-4-carboxylic acid+methanolcatalystmethyl 2-(5-methylpyrimidin-4-yl)acetate+water
Industrial Production Methods
In an industrial setting, the production of methyl 2-(5-methylpyrimidin-4-yl)acetate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
Methyl 2-(5-methylpyrimidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-(5-methylpyrimidin-4-yl)acetic acid
Reduction: 2-(5-methylpyrimidin-4-yl)ethanol
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
Methyl 2-(5-methylpyrimidin-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of methyl 2-(5-methylpyrimidin-4-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed effects. For example, pyrimidine derivatives are known to inhibit enzymes involved in nucleic acid synthesis, which can explain their antimicrobial properties.
相似化合物的比较
Similar Compounds
- Methyl 2-(pyrimidin-5-yl)acetate
- Methyl 2-(pyridin-4-yl)acetate
- Methyl 2-(5-fluoropyrimidin-4-yl)acetate
Uniqueness
Methyl 2-(5-methylpyrimidin-4-yl)acetate is unique due to the presence of a methyl group at the 5-position of the pyrimidine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
属性
分子式 |
C8H10N2O2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC 名称 |
methyl 2-(5-methylpyrimidin-4-yl)acetate |
InChI |
InChI=1S/C8H10N2O2/c1-6-4-9-5-10-7(6)3-8(11)12-2/h4-5H,3H2,1-2H3 |
InChI 键 |
DGSVLXWSQQPGIS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=CN=C1CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloro-1H-thieno[3,2-c]pyrazole](/img/structure/B12961061.png)
![3-Amino-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B12961076.png)
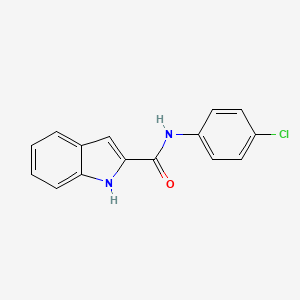
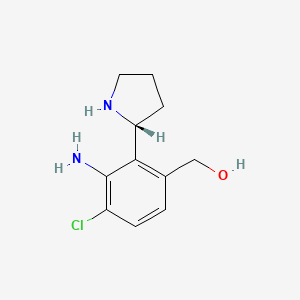

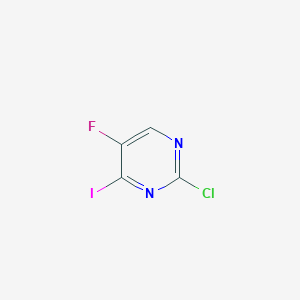
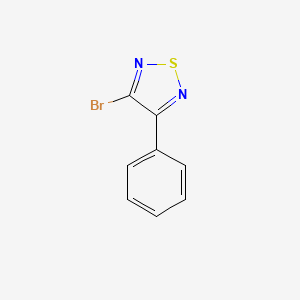
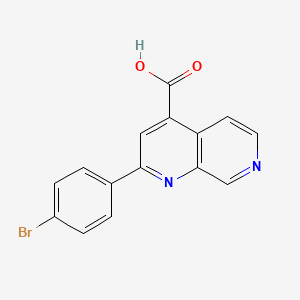
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-[3-(ethoxycarbonyl)phenyl]hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12961140.png)
